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molecular formula C6H8O2S2 B8440387 Tetrahydro-5-thioxo-3-thiophenecarboxylic acid methyl ester

Tetrahydro-5-thioxo-3-thiophenecarboxylic acid methyl ester

Cat. No. B8440387
M. Wt: 176.3 g/mol
InChI Key: XFMZPBHBPCFRHZ-UHFFFAOYSA-N
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Patent
US05814629

Procedure details

207 g (0.51 mol) of Lawesson reagent are added at room temperature to a suspension of 149 g (0.93 mol) of tetrahydro-5-oxo-3-thiophenecarboxylic acid methyl ester in 1.23 litres of absolute toluene, and the mixture is boiled at reflux for 16 hours. Then the solvent is removed by distillation in vacuo, the residue is boiled at reflux for 20 minutes four times in one litre of a solvent mixture of petroleum ether and diethyl ether 1:1 each time, and the extract phase is in each case decanted off and concentrated. After distillation of the crude substance at 130°-140° C./0.03 mbar using a bulb tube, 129.5 g of orange oil are obtained.
Quantity
207 g
Type
reactant
Reaction Step One
Quantity
149 g
Type
reactant
Reaction Step One
Quantity
1.23 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:10])=CC=1.[CH3:23][O:24][C:25]([CH:27]1[CH2:31][C:30](=O)[S:29][CH2:28]1)=[O:26]>C1(C)C=CC=CC=1>[CH3:23][O:24][C:25]([CH:27]1[CH2:31][C:30](=[S:10])[S:29][CH2:28]1)=[O:26]

Inputs

Step One
Name
Quantity
207 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
149 g
Type
reactant
Smiles
COC(=O)C1CSC(C1)=O
Name
Quantity
1.23 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
Then the solvent is removed by distillation in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 minutes four times
Duration
20 min
ADDITION
Type
ADDITION
Details
in one litre of a solvent mixture of petroleum ether and diethyl ether 1:1 each time
CUSTOM
Type
CUSTOM
Details
decanted off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
After distillation of the crude substance at 130°-140° C./0.03 mbar

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CSC(C1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 129.5 g
YIELD: CALCULATEDPERCENTYIELD 144.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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